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Compound of Interest

Compound Name: 1-(3-Nitrobenzoyl)piperazine

Cat. No.: B1586377 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 1-(3-Nitrobenzoyl)piperazine. Designed for researchers, scientists, and

professionals in drug development, this document outlines the theoretical basis for the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, rooted in the

molecule's structural features. While experimental data for this specific molecule is not publicly

available, this guide synthesizes foundational spectroscopic principles and data from

analogous structures to predict and interpret its spectral characteristics.

Molecular Structure and Spectroscopic Overview
1-(3-Nitrobenzoyl)piperazine possesses a well-defined structure that gives rise to a

predictable spectroscopic signature. The molecule is composed of a piperazine ring acylated

with a 3-nitrobenzoyl group. This combination of an aliphatic heterocyclic amine and a

substituted aromatic ring provides distinct features in NMR, IR, and MS analyses.

Understanding these features is crucial for structural confirmation and purity assessment in a

research or quality control setting.

Figure 1: Chemical structure of 1-(3-Nitrobenzoyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-(3-Nitrobenzoyl)piperazine, both ¹H and ¹³C NMR will provide key structural
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information. Due to the restricted rotation around the amide C-N bond, it is possible to observe

distinct signals for the piperazine protons at room temperature.[1]

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

of the 3-nitrophenyl group and the aliphatic protons of the piperazine ring.

Proton

Environment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment

Piperazine CH₂

(adjacent to N-H)
~2.9 - 3.1 Triplet 4H -CH₂-NH-CH₂-

Piperazine CH₂

(adjacent to N-

C=O)

~3.6 - 3.8 Triplet 4H
-CH₂-N(C=O)-

CH₂-

Piperazine N-H ~1.5 - 2.5 Broad Singlet 1H -NH-

Aromatic H

(ortho to NO₂)
~8.2 - 8.4 Multiplet 2H Ar-H

Aromatic H (para

to NO₂)
~7.6 - 7.8 Triplet 1H Ar-H

Aromatic H

(ortho to C=O)
~7.7 - 7.9 Multiplet 1H Ar-H

Causality of Predictions: The chemical shifts are predicted based on the electronic environment

of the protons. The electron-withdrawing nitro group and carbonyl group will deshield the

aromatic protons, shifting them downfield. The protons on the piperazine ring adjacent to the

electron-withdrawing carbonyl group are expected to be further downfield than those adjacent

to the secondary amine. The N-H proton signal is often broad due to quadrupole broadening

and chemical exchange.

Predicted ¹³C NMR Spectral Data
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The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons,

and the piperazine carbons.

Carbon Environment
Predicted Chemical Shift (δ,

ppm)
Assignment

Amide Carbonyl ~168 - 172 -C=O

Aromatic C (attached to NO₂) ~148 - 150 Ar-C-NO₂

Aromatic C (ipso to C=O) ~135 - 138 Ar-C-C=O

Aromatic C-H ~122 - 135 Ar-C-H

Piperazine C (adjacent to N-

C=O)
~40 - 45 -CH₂-N(C=O)-

Piperazine C (adjacent to N-H) ~45 - 50 -CH₂-NH-

Causality of Predictions: The carbonyl carbon is significantly deshielded and appears far

downfield. The aromatic carbons are influenced by the substituents; the carbon attached to the

nitro group is strongly deshielded. The piperazine carbons appear in the aliphatic region, with

the carbons adjacent to the carbonyl group being slightly more deshielded.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for obtaining NMR spectra for a solid sample like 1-(3-
Nitrobenzoyl)piperazine is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A

typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. This often requires a larger number of scans than ¹H NMR to achieve a good

signal-to-noise ratio.

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate

the signals in the ¹H NMR spectrum. Reference the chemical shifts to the residual solvent

peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted Key IR Absorption Bands
Functional Group

Predicted Wavenumber

(cm⁻¹)
Vibrational Mode

N-H (piperazine) 3300 - 3500 (broad) Stretching

C-H (aromatic) 3000 - 3100 Stretching

C-H (aliphatic) 2850 - 3000 Stretching

C=O (amide) 1630 - 1680 (strong) Stretching

C=C (aromatic) 1450 - 1600 Stretching

N-O (nitro)
1500 - 1550 and 1300 - 1350

(strong)

Asymmetric and Symmetric

Stretching

C-N 1200 - 1350 Stretching

Causality of Predictions: The positions of the absorption bands are characteristic of the

vibrational frequencies of specific bonds. The strong absorption for the amide C=O stretch is a

key diagnostic feature. The two strong bands for the nitro group are also highly characteristic.

The broad N-H stretch is typical for secondary amines.

Experimental Protocol for IR Spectroscopy
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For a solid sample, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet

method is commonly used.

ATR-FTIR Method:

Instrument Background: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrum Data
The molecular formula of 1-(3-Nitrobenzoyl)piperazine is C₁₁H₁₃N₃O₃.

Monoisotopic Mass: 235.0957 g/mol

Expected Molecular Ion Peak:

[M+H]⁺: m/z 236.1035

[M+Na]⁺: m/z 258.0854

Predicted Fragmentation Pattern
The molecule is expected to fragment at the amide bond and within the piperazine ring.
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Figure 2: Predicted fragmentation pathway for 1-(3-Nitrobenzoyl)piperazine.

Causality of Predictions: The most likely fragmentation points are the weakest bonds in the

molecule. The amide bond is susceptible to cleavage, leading to the formation of the

nitrobenzoyl cation (m/z 150) and the piperazinyl cation (m/z 85). Further fragmentation of the

nitrobenzoyl cation can occur through the loss of the nitro group and then the carbonyl group.

Experimental Protocol for Mass Spectrometry
Electrospray Ionization (ESI) MS:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to

the formation of gas-phase ions.

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate the mass spectrum.

Conclusion
This guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of

1-(3-Nitrobenzoyl)piperazine based on its chemical structure and established spectroscopic

principles. The outlined experimental protocols offer a standardized approach for acquiring
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high-quality data. By understanding the expected spectral features, researchers can confidently

verify the structure and purity of this compound in their synthetic and analytical workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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